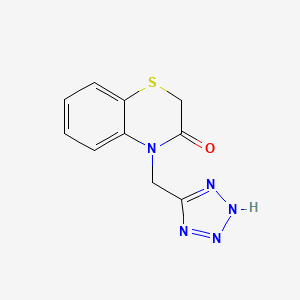

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Übersicht

Beschreibung

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that features a tetrazole ring and a benzothiazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the formation of the tetrazole ring followed by its attachment to the benzothiazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized in situ using a cyclization reaction involving azide and nitrile precursors .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one have shown efficacy against various bacterial strains. A study highlighted that modifications in the benzothiazine structure can enhance antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In animal models, certain benzothiazine derivatives were effective in reducing inflammation markers and neutrophil migration, suggesting a potential application in treating inflammatory diseases such as arthritis .

3. Anticancer Potential

Benzothiazine derivatives have been investigated for their anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cellular signaling pathways . The incorporation of tetrazole groups is believed to enhance their bioactivity by improving solubility and bioavailability.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the benzothiazine core.

- Introduction of the tetrazole moiety through cyclization reactions.

This synthetic strategy allows for the modification of functional groups to tailor the compound's pharmacological properties.

Case Study 1: Antimicrobial Screening

A series of benzothiazine derivatives were synthesized and screened for antimicrobial activity. The study reported that specific substitutions on the benzothiazine ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Case Study 2: Anti-inflammatory Evaluation

In a controlled experiment involving collagen-induced arthritis in rats, a benzothiazine derivative exhibited marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Wirkmechanismus

The mechanism of action of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the benzothiazine moiety can interact with biological macromolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-Tetrazol-5-yl)benzoic acid: Similar in structure but lacks the benzothiazine moiety[][5].

5-(1H-Tetrazol-5-yl)isophthalic acid: Contains a tetrazole ring but differs in the core structure[][5].

Uniqueness

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to the combination of the tetrazole and benzothiazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound for research and industrial use[5][5].

Biologische Aktivität

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, synthesizing data from various studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 247.28 g/mol. The compound features a benzothiazine core substituted with a tetrazole group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial properties. For instance, studies have shown that certain benzothiazine derivatives possess antibacterial activity comparable to that of standard antibiotics like streptomycin . The incorporation of the tetrazole moiety enhances this activity, possibly due to increased interaction with bacterial targets.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. One study reported that derivatives exhibited varying degrees of DPPH scavenging activity, suggesting that structural modifications can significantly influence their antioxidant capacity .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 7a | 20 |

| 7b | 35 |

| 7c | 50 |

| 7d | 10 |

Antiallergic and Bronchodilator Effects

In a series of tests conducted on related compounds, notable antiallergic and bronchodilator activities were observed. The parent compound in a similar series demonstrated superior potency compared to traditional antiallergic agents like disodium chromoglycate and theophylline . This suggests potential therapeutic applications in respiratory conditions.

Study on Antibacterial Efficacy

A study synthesized several benzothiazine derivatives and evaluated their antibacterial properties against various strains. The findings indicated that the presence of the tetrazole group significantly enhanced the antibacterial efficacy against Gram-positive bacteria .

Protective Effects Against Nephrotoxicity

Another study explored the protective effects of related tetrazole-containing compounds against nephrotoxicity induced by cisplatin. The results suggested that these compounds could mitigate renal damage while preserving the antitumor activity of cisplatin, highlighting their potential in cancer therapy .

Eigenschaften

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZEKFJJCQKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639891 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874765-99-8 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.